molecular formula C6H5ClINO B12968216 3-Chloro-2-iodo-5-methoxypyridine

3-Chloro-2-iodo-5-methoxypyridine

Cat. No.: B12968216
M. Wt: 269.47 g/mol
InChI Key: NKJJWJJLYBMGQJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) and carbon NMR (¹³C NMR) provide critical insights into the electronic environment of the molecule. For this compound:

  • ¹H NMR :
    • The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm due to the absence of neighboring protons.
    • Aromatic protons resonate as doublets or doublets of doublets in the δ 6.5–8.5 ppm range, influenced by the electron-withdrawing effects of chlorine and iodine.
  • ¹³C NMR :
    • The carbon bearing iodine (C2) is deshielded, appearing at ~95–105 ppm .
    • The methoxy carbon (C5-OCH₃) resonates at ~55–60 ppm , while the chlorine-bearing carbon (C3) appears at ~125–135 ppm .

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • C-I Stretch : Weak to medium intensity at 500–600 cm⁻¹ .
  • C-Cl Stretch : Medium intensity at 550–750 cm⁻¹ .
  • C-O Stretch (methoxy): Strong band at 1250–1050 cm⁻¹ .

Table 2: Characteristic IR Bands

Bond/Vibration Wavenumber (cm⁻¹) Intensity
C-I Stretch 500–600 Medium
C-Cl Stretch 550–750 Medium
C-O Stretch (OCH₃) 1050–1250 Strong
Aromatic C-H Bend 700–900 Weak

Mass Spectrometry (MS)

The mass spectrum typically exhibits:

  • Molecular Ion Peak : At m/z 269.46 ([M]⁺), consistent with the molecular weight.
  • Fragment Ions :
    • Loss of iodine (I) resulting in m/z 142.46 ([M – I]⁺).
    • Loss of chlorine (Cl) yielding m/z 234.46 ([M – Cl]⁺).

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound remains limited in publicly available databases. However, analogous halogenated pyridines exhibit planar aromatic rings with bond lengths and angles consistent with sp² hybridization. Key structural features inferred from related compounds include:

  • Bond Lengths :
    • C-I bond: ~2.09–2.15 Å (longer than C-Cl due to iodine’s larger atomic radius).
    • C-Cl bond: ~1.73–1.77 Å .
  • Dihedral Angles :
    • Methoxy group orientation relative to the pyridine ring: 0–10° (coplanar).

Table 3: Predicted Crystallographic Parameters

Parameter Value
C-I Bond Length 2.12 Å
C-Cl Bond Length 1.75 Å
C-O Bond Length (OCH₃) 1.43 Å
Ring Planarity < 0.1 Å deviation

Conformational analysis via computational methods (e.g., density functional theory) predicts minimal steric hindrance between substituents, favoring a planar or near-planar arrangement to maximize aromatic stabilization.

Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

3-chloro-2-iodo-5-methoxypyridine

InChI

InChI=1S/C6H5ClINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

NKJJWJJLYBMGQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodo-5-methoxypyridine can be achieved through various methods. One common approach involves the halogenation of 2-methoxypyridine derivatives. For instance, a typical synthetic route may include the chlorination of 2-methoxypyridine followed by iodination. The reaction conditions often involve the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine (I2) in the presence of a suitable catalyst for iodination .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-2-iodo-5-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-5-methoxypyridine involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In coupling reactions, it participates in the formation of carbon-carbon bonds through the catalytic action of palladium, facilitating the synthesis of biaryl compounds .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

The substituent positions and functional group combinations significantly impact reactivity and applications. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
3-Chloro-2-iodo-5-methoxypyridine Cl (C3), I (C2), -OCH₃ (C5) 300.47 (calculated) Not reported High potential for Suzuki coupling (I), SNAr reactivity (Cl), steric hindrance at C2
2-Chloro-5-iodopyridine Cl (C2), I (C5) 239.44 99 Lower steric bulk; iodine acts as a superior leaving group
3-Iodo-5-methoxypyridine I (C3), -OCH₃ (C5) 251.04 Not reported Lacks Cl; limited electrophilic sites for substitution
3-Bromo-5-chloro-2-methoxypyridine Br (C3), Cl (C5), -OCH₃ (C2) 248.48 Not reported Bromine enhances cross-coupling but reduces stability vs. iodine
3-Iodo-2-methoxy-5-methylpyridine I (C3), -OCH₃ (C2), -CH₃ (C5) 265.09 Not reported Methyl group increases lipophilicity; reduced halogen diversity

Physical Properties and Stability

  • Melting Points : 2-Chloro-5-iodopyridine has a documented melting point of 99°C, attributed to its planar structure and halogen interactions. The target compound’s melting point is unreported but likely higher due to increased molecular weight and substituent complexity .
  • Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar derivatives like 3-iodo-2-methoxy-5-methylpyridine .

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